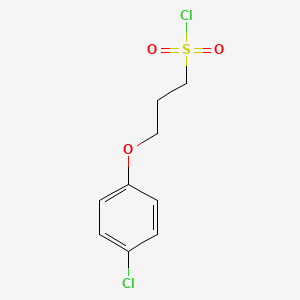

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

描述

属性

IUPAC Name |

3-(4-chlorophenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREJIYPXEXXRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Sulfonyl Chloride Substrate Precursors

To synthesize sulfonyl chloride substrate precursors, a solution of sodium nitrite (7.64 g, 111 mmol, 1.1 equivalents) in water (18 mL) is added over 15 minutes to the reaction mixture, which is stirred below -5 °C. After 1 hour, the suspension is filtered, and the clear yellow solution of the resulting diazonium salt is added over 20 minutes from an addition funnel to a suspension of copper(I) chloride (1.00 g, 10.1 mmol, 0.10 equiv) in liquid sulfur dioxide (20 mL), concentrated HCl (3 mL), acetic acid (40 mL), and toluene (40 mL) in an open 600 mL beaker at 0 °C. After 1 hour, the clear green aqueous layer is separated from the clear red organic layer, the latter of which is diluted with toluene (50 mL), and washed with water (2 x 25 mL), dried over \$$MgSO_4\$$.

Preparation of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride can be produced when chlorobenzene reacts with chlorosulfonic acid. For example, reacting 1 mole of chlorobenzene with 3 moles of chlorosulfonic acid can produce 4-chlorobenzenesulfonyl chloride with a 72-73% yield, and using 8 moles of chlorosulfonic acid can produce a yield of 80%. Reacting 1 mole of chlorobenzene with 4 moles of chlorosulfonic acid at 60°C can produce the desired product with a 70% yield.

| Reactant | Molar Ratio | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorobenzene | 1 | - | 72-73 |

| Chlorosulfonic acid | 3 | ||

| Chlorobenzene | 1 | - | 80 |

| Chlorosulfonic acid | 8 | ||

| Chlorobenzene | 1 | 60 | 70 |

| Chlorosulfonic acid | 4 |

In one preparation, 349 g (3.0 moles) of chlorosulfonic acid and 17.5 g (0.3 mole) of sodium chloride were suspended in 250 g of 1,2-dichloroethane. While keeping this suspension at 55-60°C, 112.5 g (1.0 mole) of chlorobenzene was added dropwise over 3 hours. The resulting reaction mixture was stirred at that temperature for an additional 5 hours, then cooled to room temperature, and poured into 1 liter of ice water. After stirring this mixture thoroughly, the organic layer was separated. The same procedure was repeated using 1 liter of ice water. After drying the separated organic layer, the solvent was removed by distillation under reduced pressure to obtain crystals of 4-chlorobenzenesulfonyl chloride.

Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride

Alkyl halides can be converted to alkyl sulfonyl chlorides using a telescoping reaction with recyclable N-Chlorosuccinimide (NCBSI).

- Step 1 : Combine alkyl halide (1 equivalent) and thiourea (1 equivalent) in EtOH.

- Step 2 : Add NCBSI (4 equivalents) and 2 M HCl in 10 mL MeCN at 0–20 °C.

Table of Selected Sulfonyl Chlorides

| Entry | Alkyl Halide | Sulfonyl Chloride | Time (Step 1) | Time (Step 2) | Yield (%) |

|---|---|---|---|---|---|

| 3j | Heterocyclic ethyl halide | Heterocyclic ethyl sulfonyl chloride | Longer | - | 87 |

| 3k | Alkyl halide | Propane-1-sulfonyl Chloride | Much longer | - | 95-98 |

| 3l | Alkyl halide | Alkyl sulfonyl chloride | - | - | 77 |

| 3m | Alkyl halide | Alkyl sulfonyl chloride | Much longer | - | 95-98 |

| 3n | Secondary alkyl halide | Secondary alkyl sulfonyl chloride | Slightly longer | - | 78 |

| 3o | Tertiary alkyl halide | Tertiary alkyl sulfonyl chloride | Shorter | - | 96 |

化学反应分析

Types of Reactions

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.

Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

科学研究应用

Applications in Organic Synthesis

2.1 Synthesis of Sulfonamide Derivatives

One of the primary applications of this compound is in the synthesis of sulfonamide derivatives. Sulfonamides are important in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride group reacts with amines to form sulfonamides, which can be further modified for enhanced biological activity.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride + Amine | Sulfonamide Derivative | Reaction conditions vary based on amine structure. |

2.2 Pharmaceutical Development

The compound is also utilized in the pharmaceutical industry for the development of various bioactive compounds. It serves as an intermediate in the synthesis of drugs targeting conditions such as bacterial infections and cancer.

Agrochemical Applications

In agrochemistry, this compound is used to synthesize herbicides and fungicides. Its ability to modify the biological activity of phenoxy compounds makes it valuable in creating effective agrochemical agents.

| Agrochemical Type | Active Ingredient | Target Pests/Diseases | Application Method |

|---|---|---|---|

| Herbicide | 4-Chlorophenoxy Acids | Broadleaf Weeds | Foliar application |

| Fungicide | Sulfonamide Derivatives | Fungal Infections | Soil application |

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel sulfonamide derivatives with enhanced antibacterial activity against resistant strains of bacteria. The derivatives were tested against E. coli and Staphylococcus aureus, showing significant inhibition compared to traditional antibiotics.

Case Study 2: Development of Herbicides

Research conducted on the herbicidal properties of derivatives synthesized from this compound revealed its effectiveness against common agricultural weeds. The compounds exhibited selective toxicity, minimizing damage to crops while effectively controlling weed populations.

作用机制

The mechanism of action of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to the inhibition of enzyme activity. The molecular targets include amino acid residues such as serine, threonine, and cysteine in the active sites of enzymes .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

- CAS No.: 1018271-63-0

- Molecular Formula : C₉H₁₀Cl₂O₃S

- Molecular Weight : 269.14 g/mol

- SMILES : O=S(=O)(Cl)CCCOc1ccc(Cl)cc1

Key Properties: This compound is a sulfonyl chloride derivative featuring a 4-chlorophenoxy group attached to a propane chain. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and polymers.

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxy Modifications

The following compounds share the propane-1-sulfonyl chloride backbone but differ in substituents on the phenoxy ring:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilic character of the sulfonyl chloride, favoring nucleophilic substitution reactions . Electron-Donating Groups (e.g., OCH₃): Reduce electrophilicity but may improve solubility in polar solvents .

- Pricing and Availability: 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride is commercially available at 98% purity, with prices escalating nonlinearly (e.g., $3355 for 10g) . No direct pricing data is available for the target compound, but structural analogs suggest high costs due to specialized synthesis.

Other Sulfonyl Chloride Derivatives

Key Observations :

- Heterocyclic Modifications : The oxane ring in 3-(oxan-4-yl)propane-1-sulfonyl chloride introduces rigidity and hydrophobicity, which may influence binding in drug design .

- Dual Sulfonyl Groups : 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride contains two sulfonyl groups, enabling unique reactivity in multi-step syntheses .

生物活性

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its diverse applications in medicinal chemistry and biological research. Its structure allows it to interact with various biological targets, leading to significant implications in enzyme inhibition and therapeutic development.

- IUPAC Name : this compound

- CAS Number : 1018271-63-0

- Molecular Formula : C10H10ClO3S

- Molecular Weight : 248.7 g/mol

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction typically targets amino acid residues such as serine, threonine, and cysteine within the active sites of various enzymes, leading to inhibition of their activity. The compound's reactivity as a sulfonyl chloride allows it to participate in substitution reactions with nucleophiles, resulting in the formation of sulfonamides and sulfonate derivatives.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown efficacy in inhibiting enzymes that are crucial for the progression of certain diseases, including cancer and metabolic disorders.

Case Studies

- Inhibition of Mcl-1 : Research indicates that related compounds can disrupt the Mcl-1–Bak-BH3 protein-protein interaction, which is vital for cell survival in cancer cells. The IC50 values for these interactions provide insights into the potential therapeutic applications of sulfonyl chlorides like this compound .

- Development of Enzyme Inhibitors : A study focused on structure-based drug design utilized similar sulfonamide compounds to create small-molecule inhibitors targeting specific enzymes related to apoptosis and cell proliferation. The findings suggest that modifications to the sulfonyl group can enhance binding affinity and selectivity .

Biological Activity Data Table

常见问题

Q. What are the recommended methods for synthesizing 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride?

The synthesis typically involves reacting propane-1-sulfonyl chloride derivatives with 4-chlorophenol under controlled conditions. For example, analogous sulfonyl chlorides are synthesized by reacting aromatic precursors with chlorinating agents (e.g., thionyl chloride) in inert solvents like dichloromethane (DCM) or chloroform . Key steps include maintaining an inert atmosphere to prevent hydrolysis and using recrystallization or chromatography for purification. Yield optimization may require adjusting reaction time, temperature, and stoichiometric ratios.

Q. What safety protocols should be followed when handling this compound?

Due to its reactive sulfonyl chloride group, strict safety measures are essential:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid exposure to moisture to prevent hydrolysis, which can release HCl gas .

- Store in airtight containers under inert gas (e.g., nitrogen).

- Dispose of waste via professional chemical disposal services to avoid environmental contamination .

Q. How can researchers confirm the purity and structure of the compound?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR to verify aromatic and aliphatic proton environments.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., calculated 264.67 g/mol for CHClOS).

- Elemental analysis : Validate Cl and S content.

- HPLC : Detect impurities at levels <1% .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., disubstituted derivatives or hydrolyzed products) can be mitigated by:

- Controlling solvent polarity : Use aprotic solvents like DCM to reduce hydrolysis .

- Temperature modulation : Lower temperatures (0–5°C) during chlorination steps to suppress side reactions.

- Catalyst screening : Explore Lewis acids (e.g., AlCl) to enhance regioselectivity.

- Real-time monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. To address this:

- Cross-validate results with multiple techniques (e.g., X-ray crystallography for definitive structural confirmation) .

- Compare experimental data with computational models (DFT calculations for expected chemical shifts) .

- Reproduce synthesis under standardized conditions to isolate variables .

Q. How is this compound utilized in medicinal chemistry or agrochemical research?

The 4-chlorophenoxy group and sulfonyl chloride moiety make it a versatile intermediate:

- Drug synthesis : Used to introduce sulfonamide groups in bioactive molecules, as seen in patent applications for kinase inhibitors or ATF4-targeting anticancer agents .

- Agrochemicals : Serves as a precursor for herbicides or fungicides, leveraging the chlorophenoxy group’s bioactivity .

Q. What advanced techniques identify and quantify degradation products under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat, light, and humidity, then analyze degradation via LC-MS.

- Forced degradation : Hydrolyze with aqueous base to identify hydrolyzed products (e.g., sulfonic acid derivatives).

- X-ray diffraction : Monitor crystallinity changes that may affect stability .

Methodological Notes

- Synthesis Refinement : Evidence from analogous compounds (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) suggests that solvent-free conditions or microwave-assisted synthesis could improve efficiency .

- Contradiction Management : Conflicting spectral data may require collaborative verification with independent labs or databases like PubChem or ECHA .

- Safety-Compliance Synthesis : Integrate green chemistry principles (e.g., solvent recycling) to align with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。